molecular formula C15H12N6O3 B5524399 2-(5-NITRO-2H-1,2,3,4-TETRAZOL-2-YL)-N,N-DIPHENYLACETAMIDE

2-(5-NITRO-2H-1,2,3,4-TETRAZOL-2-YL)-N,N-DIPHENYLACETAMIDE

Cat. No.: B5524399
M. Wt: 324.29 g/mol
InChI Key: IALYVQRNJYLRHM-UHFFFAOYSA-N
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Description

2-(5-NITRO-2H-1,2,3,4-TETRAZOL-2-YL)-N,N-DIPHENYLACETAMIDE is a complex organic compound that features a tetrazole ring substituted with a nitro group and an acetamide moiety attached to two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-NITRO-2H-1,2,3,4-TETRAZOL-2-YL)-N,N-DIPHENYLACETAMIDE typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Nitration: The tetrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Acetamide Formation: The final step involves the reaction of the nitrated tetrazole with N,N-diphenylacetamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-NITRO-2H-1,2,3,4-TETRAZOL-2-YL)-N,N-DIPHENYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted tetrazole derivatives.

Scientific Research Applications

2-(5-NITRO-2H-1,2,3,4-TETRAZOL-2-YL)-N,N-DIPHENYLACETAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Possible applications in the development of energetic materials or as a ligand in coordination chemistry.

    Biological Studies: Investigation of its biological activity and potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 2-(5-NITRO-2H-1,2,3,4-TETRAZOL-2-YL)-N,N-DIPHENYLACETAMIDE is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The nitro group and tetrazole ring may play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(5-NITRO-2H-1,2,3,4-TETRAZOL-2-YL)-N-PHENYLACETAMIDE: Lacks one phenyl group compared to the target compound.

    2-(5-AMINO-2H-1,2,3,4-TETRAZOL-2-YL)-N,N-DIPHENYLACETAMIDE: Contains an amino group instead of a nitro group.

Uniqueness

2-(5-NITRO-2H-1,2,3,4-TETRAZOL-2-YL)-N,N-DIPHENYLACETAMIDE is unique due to the presence of both a nitro-substituted tetrazole ring and a diphenylacetamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(5-nitrotetrazol-2-yl)-N,N-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O3/c22-14(11-19-17-15(16-18-19)21(23)24)20(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALYVQRNJYLRHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CN3N=C(N=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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